molecular formula C7H6F3IN2O B2535519 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde CAS No. 1946812-79-8

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde

Cat. No.: B2535519
CAS No.: 1946812-79-8
M. Wt: 318.038
InChI Key: HCJWTOGPFYCNII-UHFFFAOYSA-N
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Description

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H6F3IN2O It is characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde typically involves the reaction of 3,3,3-trifluoropropylhydrazine with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent unwanted side reactions . The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-3,3,3-trifluoropropane: Similar in structure but lacks the pyrazole ring and aldehyde group.

    4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar but lacks the aldehyde functional group.

Uniqueness

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde is unique due to the combination of the iodine atom, trifluoropropyl group, pyrazole ring, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O/c8-7(9,10)1-2-13-3-5(4-14)6(11)12-13/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJWTOGPFYCNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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